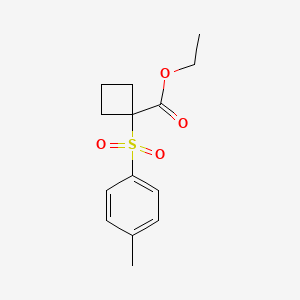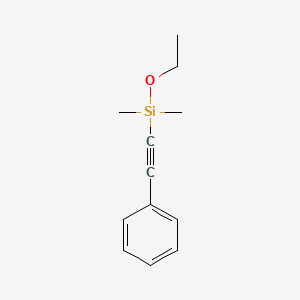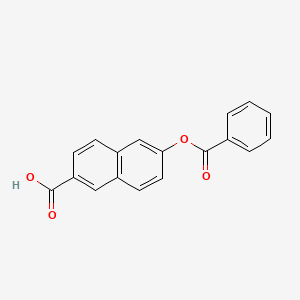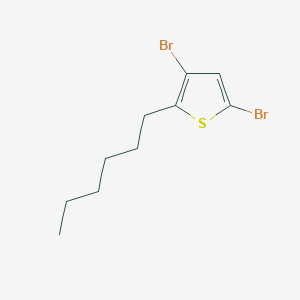![molecular formula C17H16ClN5O B12553994 Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- CAS No. 189249-70-5](/img/structure/B12553994.png)
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- is a complex organic compound that belongs to the class of phenols and triazines This compound is characterized by the presence of a phenol group and a triazine ring, which are connected through an aminoethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- typically involves the condensation of cyanuric chloride with aniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as sodium carbonate, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted phenol and triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it has been shown to exhibit binding affinity to SARS-CoV-2 proteins, potentially inhibiting their function . The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- can be compared with other similar compounds, such as:
Phenol, 4-[2-[[4-chloro-6-(4-bromo-phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-: This compound has a bromine atom instead of a phenyl group, which can affect its reactivity and applications.
Phenol, 4-[2-[[4-chloro-6-(4-methoxy-phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-:
These comparisons highlight the uniqueness of Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- in terms of its structure and applications.
Eigenschaften
CAS-Nummer |
189249-70-5 |
|---|---|
Molekularformel |
C17H16ClN5O |
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
4-[2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethyl]phenol |
InChI |
InChI=1S/C17H16ClN5O/c18-15-21-16(19-11-10-12-6-8-14(24)9-7-12)23-17(22-15)20-13-4-2-1-3-5-13/h1-9,24H,10-11H2,(H2,19,20,21,22,23) |
InChI-Schlüssel |
GKVQNYVZZKUCTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCC3=CC=C(C=C3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


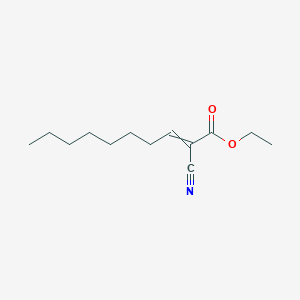
![2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole](/img/structure/B12553928.png)
![1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-](/img/structure/B12553961.png)
![4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide](/img/structure/B12553971.png)

![4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester](/img/structure/B12553980.png)

![4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid](/img/structure/B12553985.png)
![1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12553989.png)
![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N'-phenylthiourea](/img/structure/B12554001.png)
